molecular formula C15H16O B8765071 2(3H)-Phenanthrenone, 4,4a,9,10-tetrahydro-4a-methyl- CAS No. 6606-34-4

2(3H)-Phenanthrenone, 4,4a,9,10-tetrahydro-4a-methyl-

Cat. No.: B8765071
CAS No.: 6606-34-4
M. Wt: 212.29 g/mol
InChI Key: FSPGJSRKHCJARC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2(3H)-Phenanthrenone, 4,4a,9,10-tetrahydro-4a-methyl- is a useful research compound. Its molecular formula is C15H16O and its molecular weight is 212.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2(3H)-Phenanthrenone, 4,4a,9,10-tetrahydro-4a-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(3H)-Phenanthrenone, 4,4a,9,10-tetrahydro-4a-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

6606-34-4

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

4a-methyl-3,4,9,10-tetrahydrophenanthren-2-one

InChI

InChI=1S/C15H16O/c1-15-9-8-13(16)10-12(15)7-6-11-4-2-3-5-14(11)15/h2-5,10H,6-9H2,1H3

InChI Key

FSPGJSRKHCJARC-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(=O)C=C1CCC3=CC=CC=C23

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium hydroxide in the amount of 2.25 g (40 mmol) was dissolved in 4.5 g of water in 100-ml three-necked flask, and the obtained solution was then cooled with ice under agitation in a stream of nitrogen gas. A methanol solution (8 ml) containing 4.8 g (30 mmol) of 1-methyl-2-tetralone was added dropwisely to the above obtained solution. The reaction vessel was cooled to -15° C., then, 2.1 g (30 mmol) of methyl vinyl ketone was added dropwisely to the reaction vessel and 2 ml of methanol was further added thereto. The resulted mixture was agitated under cooling with ice for 1 hour and then at room temperature for 6 hours in a stream of nitrogen-gas. Then, the mixture had been allowed to react at 70° C. for 6 hours. The reaction mixture was then poured into iced water, made acidic with hydrochloric acid and extracted with ether. The ether layer was removed and washed with water, and then dried with sodium sulfate. The ether was distilled off to obtain 5.75 g of oily yellowish orange residue. A part of this residue was crystallized and resulted crystals were recrystallized twice from cyclohexane to obtain 2.8 g of colorless plate-like crystals. The oily portion was further allowed to crystallize to obtain 1.9 g of crystals. The total yield was 4.7 g.
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4.5 g
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2.1 g
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2 mL
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4.8 g
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8 mL
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